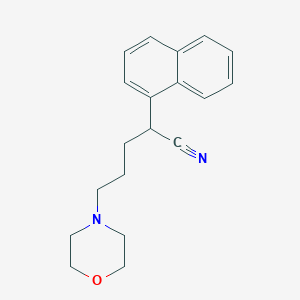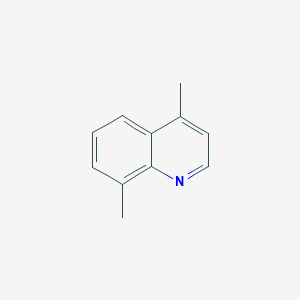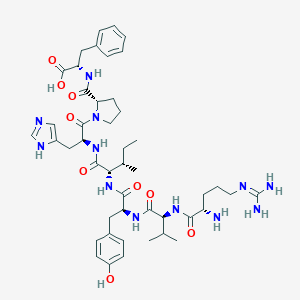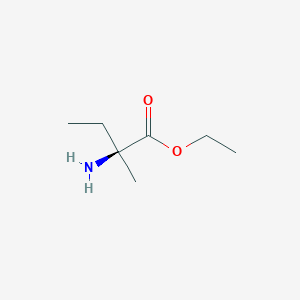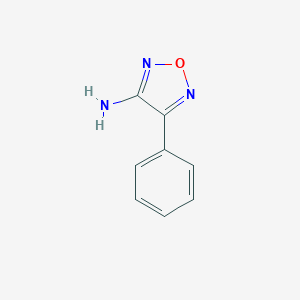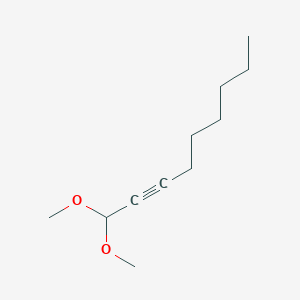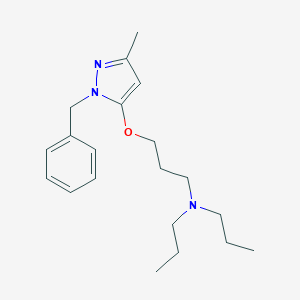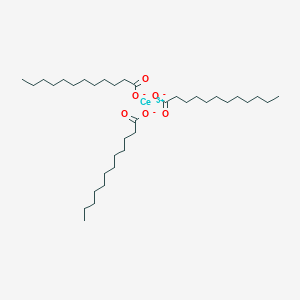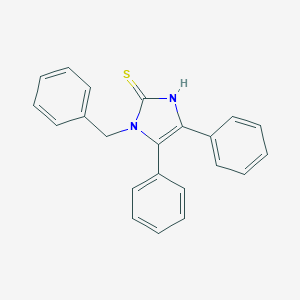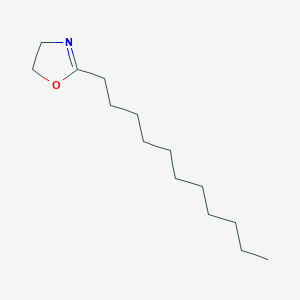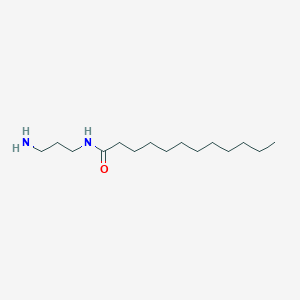
N-(3-Aminopropyl)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)dodecanamide, also known as AP-12, is a synthetic compound that belongs to the class of amides. It is a lipophilic molecule that can easily penetrate cell membranes and interact with various intracellular targets. AP-12 has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl)dodecanamide is not fully understood. However, it is believed to interact with various intracellular targets, including ion channels, receptors, and enzymes. N-(3-Aminopropyl)dodecanamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in excitable cells. It has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(3-Aminopropyl)dodecanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3-Aminopropyl)dodecanamide has also been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, N-(3-Aminopropyl)dodecanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-Aminopropyl)dodecanamide is its lipophilic nature, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(3-Aminopropyl)dodecanamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of N-(3-Aminopropyl)dodecanamide is its potential toxicity, as it has been shown to induce cytotoxicity in some cell lines at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(3-Aminopropyl)dodecanamide. One area of interest is the development of N-(3-Aminopropyl)dodecanamide as a therapeutic agent for neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of N-(3-Aminopropyl)dodecanamide, as this may provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-(3-Aminopropyl)dodecanamide in animal models and clinical trials.
Métodos De Síntesis
The synthesis of N-(3-Aminopropyl)dodecanamide involves the reaction of dodecanoic acid with 3-aminopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3-Aminopropyl)dodecanamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)dodecanamide has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. N-(3-Aminopropyl)dodecanamide has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
10375-08-3 |
|---|---|
Nombre del producto |
N-(3-Aminopropyl)dodecanamide |
Fórmula molecular |
C15H32N2O |
Peso molecular |
256.43 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)dodecanamide |
InChI |
InChI=1S/C15H32N2O/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16/h2-14,16H2,1H3,(H,17,18) |
Clave InChI |
FTRKNUBBAPIZMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCCN |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCCN |
Otros números CAS |
10375-08-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




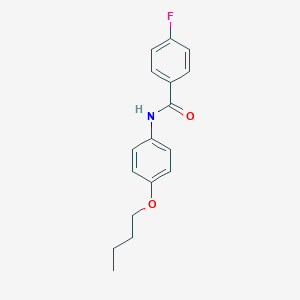
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
